Cas no 2228565-74-8 (3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine)

3-(tert-Butoxy)-1,1-difluoro-2-methylpropan-2-amine is a fluorinated amine derivative characterized by its tert-butoxy and difluoromethyl substituents. This compound exhibits unique steric and electronic properties due to the presence of both electron-withdrawing fluorine atoms and the bulky tert-butoxy group, making it a valuable intermediate in organic synthesis. Its structural features enhance stability and reactivity, particularly in the development of pharmaceuticals and agrochemicals. The difluoromethyl group can influence lipophilicity and metabolic stability, while the tert-butoxy moiety may improve solubility. This compound is suitable for applications requiring precise modulation of steric and electronic effects in molecular design.
3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine structure
2228565-74-8 structure
Product Name:3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine
CAS No:2228565-74-8
MF:C8H17F2NO
MW:181.223489522934
CID:6435254
PubChem ID:165968010
Update Time:2025-05-24

3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine
    • EN300-1942051
    • 2228565-74-8
    • Inchi: 1S/C8H17F2NO/c1-7(2,3)12-5-8(4,11)6(9)10/h6H,5,11H2,1-4H3
    • InChI Key: DRDCJZBGJAZHFX-UHFFFAOYSA-N
    • SMILES: FC(C(C)(COC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 181.12782049g/mol
  • Monoisotopic Mass: 181.12782049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine

Comprehensive Overview of 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine (CAS No. 2228565-74-8)

The compound 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine (CAS No. 2228565-74-8) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. Its unique structural features, including the tert-butoxy group and difluoro substitution, make it a valuable intermediate for synthesizing more complex molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in drug discovery and advanced material development.

One of the key reasons for the growing interest in 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine is its role as a building block in the synthesis of bioactive compounds. The presence of the difluoro moiety enhances the metabolic stability and bioavailability of derived molecules, a feature highly sought after in pharmaceutical research. Recent studies have highlighted its utility in creating novel inhibitors for enzymes involved in inflammatory pathways, aligning with the current focus on targeted therapies for chronic diseases.

In addition to its pharmaceutical applications, 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine is also being investigated for its potential in agrochemical formulations. The tert-butoxy group contributes to improved solubility and stability, making it an attractive candidate for developing next-generation pesticides and herbicides. This aligns with the global push toward sustainable agriculture and the need for environmentally friendly crop protection solutions.

The synthesis and characterization of 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine have been the subject of several recent publications. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structure and purity. These studies underscore the compound's reproducibility and scalability, which are critical factors for industrial adoption. Furthermore, its compatibility with green chemistry principles has made it a topic of interest in discussions about sustainable chemical manufacturing.

Another area where 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine shows promise is in the development of advanced materials. Its unique chemical properties, including the ability to act as a fluorinated linker, have been explored in the creation of polymers with enhanced thermal and chemical resistance. This has implications for industries ranging from electronics to aerospace, where high-performance materials are in constant demand.

As the scientific community continues to explore the potential of 3-(tert-butoxy)-1,1-difluoro-2-methylpropan-2-amine, its relevance in cutting-edge research is expected to grow. Whether in drug discovery, agrochemical innovation, or material science, this compound represents a versatile tool for addressing some of today's most pressing challenges. Its combination of structural uniqueness and functional versatility ensures that it will remain a focal point of scientific inquiry for years to come.

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